1-(4-Fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine
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Overview
Description
1-(4-Fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine is a chemical compound with the molecular formula C16H16FN3O4S and a molecular weight of 365.386 g/mol . This compound is known for its unique structure, which includes both fluorophenyl and nitrophenyl groups attached to a piperazine ring. It is often used in early discovery research due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine typically involves the reaction of 4-fluorophenylsulfonyl chloride with 4-nitrophenylpiperazine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-(4-Fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-Fluorophenyl)sulfonyl-4-(4-aminophenyl)piperazine.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study the effects of fluorophenyl and nitrophenyl groups on biological systems.
Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine is not fully understood. it is believed to interact with various molecular targets due to the presence of both fluorophenyl and nitrophenyl groups. These interactions can affect different biochemical pathways, leading to diverse biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(4-Fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine include:
1-(4-Methylphenyl)sulfonyl-4-(4-nitrophenyl)piperazine: This compound has a methyl group instead of a fluorine atom, which can lead to different chemical and biological properties.
1-((4-Nitrophenyl)sulfonyl)piperazine: Lacks the fluorophenyl group, which may result in reduced reactivity and different applications.
The uniqueness of this compound lies in its combination of fluorophenyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4S/c17-13-1-7-16(8-2-13)25(23,24)19-11-9-18(10-12-19)14-3-5-15(6-4-14)20(21)22/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQXELBOPXJQHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386000 |
Source
|
Record name | 1-(4-fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5531-92-0 |
Source
|
Record name | 1-(4-fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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